1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide
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Description
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H23NO4S3 and its molecular weight is 437.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The compound acts as an inhibitor of calcineurin It interacts with the enzyme, preventing it from performing its normal function
Biochemical Pathways
Calcineurin plays a crucial role in cellular transduction events such as T-cell activation and cell proliferation . By inhibiting calcineurin, the compound can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of calcineurin by the compound can lead to a decrease in T-cell activation and cell proliferation . This could potentially be used in the treatment of conditions where these processes are overactive, such as in certain autoimmune diseases or cancers.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide are not well-studied. Based on its structural similarity to other bicyclic compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s bicyclic structure and the presence of the thiophene and methanesulfonamide groups .
Cellular Effects
It is possible that the compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S3/c1-19(2)14-5-7-20(19,17(22)9-14)12-28(24,25)21-10-15-3-4-16(27-15)18(23)13-6-8-26-11-13/h3-4,6,8,11,14,21H,5,7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKGTCLNNJFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.